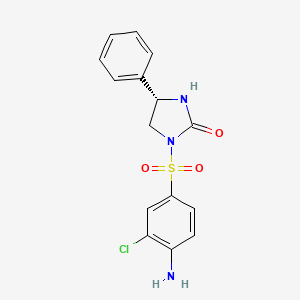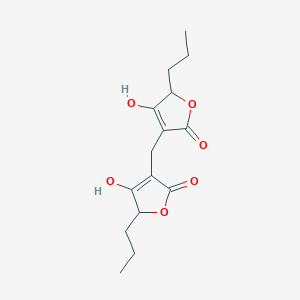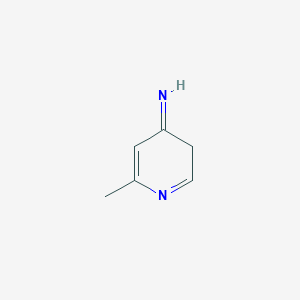
6-Methylpyridin-4(3H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylpyridin-4(3H)-imine is a heterocyclic organic compound that belongs to the class of pyridines Pyridines are aromatic heterocycles containing a nitrogen atom in the ring This compound is characterized by a methyl group attached to the 6th position of the pyridine ring and an imine group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridin-4(3H)-imine typically involves the reaction of 6-methylpyridine with an appropriate amine under specific conditions. One common method involves the use of a reducing agent such as sodium borohydride in the presence of a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylpyridin-4(3H)-imine can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 6-methylpyridin-4-amine.
Substitution: Formation of various substituted pyridines depending on the reagents used.
Applications De Recherche Scientifique
6-Methylpyridin-4(3H)-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes.
Mécanisme D'action
The mechanism of action of 6-Methylpyridin-4(3H)-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: Contains two adjacent nitrogen atoms in the ring.
Pyrimidine: Contains nitrogen atoms at positions 1 and 3 of the ring.
Pyrazine: Contains nitrogen atoms at positions 1 and 4 of the ring.
Uniqueness
6-Methylpyridin-4(3H)-imine is unique due to the presence of both a methyl group and an imine group on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
832129-84-7 |
|---|---|
Formule moléculaire |
C6H8N2 |
Poids moléculaire |
108.14 g/mol |
Nom IUPAC |
6-methyl-3H-pyridin-4-imine |
InChI |
InChI=1S/C6H8N2/c1-5-4-6(7)2-3-8-5/h3-4,7H,2H2,1H3 |
Clé InChI |
KMBZUQYWROWBFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=N)CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


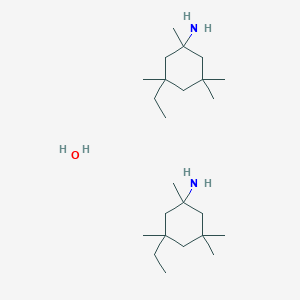
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)
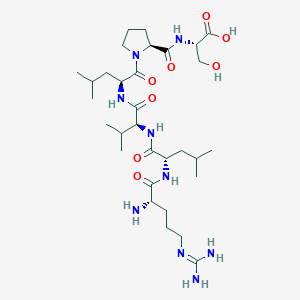
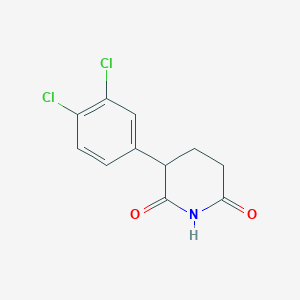
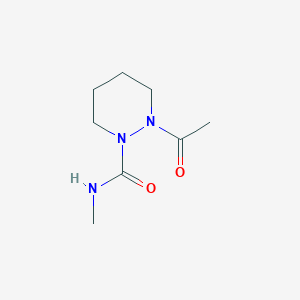
![Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14211936.png)
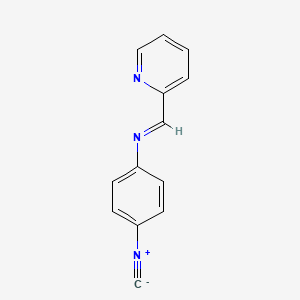
![N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide](/img/structure/B14211941.png)
![Ethane, 1,1'-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro-](/img/structure/B14211942.png)

